Cimbuterol-d9
Overview
Description
Cimbuterol-d9 is the deuterium labeled analogue of Cimbuterol . Cimbuterol is a β-adrenergic agonist .
Synthesis Analysis
Three stable and simple synthetic routes of labeled D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol were described with 98.5%, 99.7%, and 98.4% isotopic abundance and good purity . These structures and isotope-abundance were confirmed according to 1H NMR and liquid chromatography-tandem mass spectrometry .Molecular Structure Analysis
The molecular structure of Cimbuterol-d9 is represented by the formula C13H10D9N3O .Chemical Reactions Analysis
The solution was then reduced by distillation through a short fractionating column to give 3 at 85°C in 45% yield (based on D6-acetone) .Physical And Chemical Properties Analysis
Cimbuterol-d9 has a molecular weight of 242.36 . It is soluble in methanol .Scientific Research Applications
Synthesis and Analytical Application
- Application Summary : Cimbuterol-d9, along with other similar compounds, has been synthesized with high isotopic abundance and purity . These labeled compounds are confirmed using techniques like liquid chromatography-tandem mass spectrometry and are important for analytical applications in various research settings.
- Methods of Application : Three stable and simple synthetic routes of labeled D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol were described with 98.5%, 99.7%, and 98.4% isotopic abundance and good purity . These structures and isotope-abundance were confirmed according to 1H NMR and liquid chromatography-tandem mass spectrometry .
- .
Analytical Procedure for β-adrenergic Agonists
- Application Summary : Cimbuterol-d9 is part of an analytical procedure developed for analyzing β-adrenergic agonists in pork meat. The method, using liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS), is crucial for routine determination of β-adrenergic agonists in pork and for regulatory laboratory monitoring.
- Methods of Application : The method involves the use of liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) for the analysis.
- Results or Outcomes : This method is now used for routine determination of β-adrenergic agonists in pork.
Drug Labeling and Biological Studies
- Application Summary : Cimbuterol-d9, as part of the group of deuterated compounds, is valuable in drug development and metabolic studies. Such compounds provide critical insights into the biological fate of drugs and drug metabolites, offering a means to track the absorption and breakdown of drug candidates.
- Methods of Application : The application involves the use of deuterated compounds like Cimbuterol-d9 in drug development and metabolic studies.
- Results or Outcomes : These compounds have provided critical insights into the biological fate of drugs and drug metabolites.
Isotope Dilution Mass Spectrometry
- Application Summary : Cimbuterol-d9 is used in Isotope Dilution Mass Spectrometry, a method widely used in detecting the content of β-agonists in food . Using isotopically labeled compounds as internal standards can avoid defects in other methods and make the results more accurate .
- Methods of Application : The application involves the use of deuterium labeled β-agonists like Cimbuterol-d9 in Isotope Dilution Mass Spectrometry .
- Results or Outcomes : This method has improved the accuracy of detecting the content of β-agonists in food .
Mechanism Studies
- Application Summary : Deuterium labeled β-agonists like Cimbuterol-d9 can be used to explore mechanism studies . These studies can provide insights into how these compounds interact with biological systems .
- Methods of Application : The application involves the use of deuterium labeled β-agonists like Cimbuterol-d9 in mechanism studies .
- Results or Outcomes : These studies have provided insights into the interaction of these compounds with biological systems .
Safety And Hazards
Future Directions
Cimbuterol-d9 is currently used for research purposes only . It is not intended for medicinal, household, or other uses .
Relevant Papers The synthesis and properties of Cimbuterol-d9 have been discussed in several papers . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.
properties
IUPAC Name |
2-amino-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQAXQGZIBJFS-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746881 | |
Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cimbuterol-d9 | |
CAS RN |
1246819-04-4 | |
Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1246819-04-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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